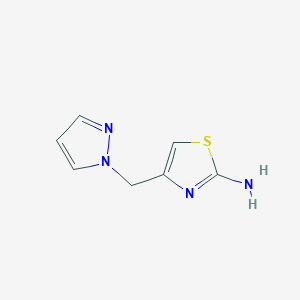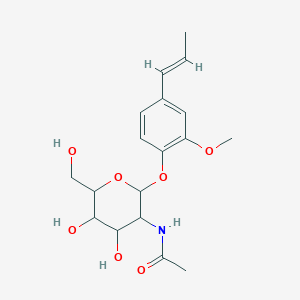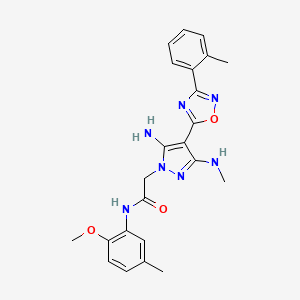![molecular formula C13H17N3O2S B2595186 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide CAS No. 2097861-06-6](/img/structure/B2595186.png)
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide is a synthetic organic compound that features a unique combination of imidazole and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both imidazole and thiophene rings in its structure suggests it may exhibit interesting chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide typically involves multiple steps:
-
Formation of the Imidazole Derivative: : The synthesis begins with the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 2-bromoethanol under basic conditions to form 2-(1H-imidazol-1-yl)ethanol.
-
Etherification: : The next step involves the etherification of 2-(1H-imidazol-1-yl)ethanol with 2-bromoethylamine to produce N-(2-(1H-imidazol-1-yl)ethoxy)ethylamine.
-
Amidation: : Finally, the amidation of N-(2-(1H-imidazol-1-yl)ethoxy)ethylamine with 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine yields this compound.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene ring in N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones.
-
Reduction: : The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
-
Substitution: : Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the thiophene ring can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: N-bromosuccinimide (NBS), sulfuric acid for sulfonation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The imidazole ring is known for its presence in many biologically active compounds, suggesting that this compound could exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. The imidazole moiety is a common feature in many drugs, including antifungal and antihistamine agents. The thiophene ring also contributes to the compound’s potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-thiophene-2-carboxamide: Similar structure but without the methyl group on the thiophene ring.
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-chlorothiophene-2-carboxamide: Similar structure with a chlorine substituent on the thiophene ring.
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-benzothiophene-2-carboxamide: Similar structure with a benzothiophene ring instead of a thiophene ring.
Uniqueness
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide is unique due to the presence of both the imidazole and methyl-substituted thiophene rings. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-2-3-12(19-11)13(17)15-5-8-18-9-7-16-6-4-14-10-16/h2-4,6,10H,5,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDMWZDTFLTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2595103.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2595107.png)

![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2595112.png)


![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2595115.png)


![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)
